molecular formula C19H14ClN3OS B2734032 (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-18-3

(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2734032
CAS No.: 476676-18-3
M. Wt: 367.85
InChI Key: WVBOMTMWRWTOMC-KAMYIIQDSA-N
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Description

(Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an (E)-configured acrylonitrile moiety bearing a 3-chlorophenylamino substituent. The Z-configuration of the acrylonitrile double bond is critical for maintaining planar geometry, which may enhance π-π stacking interactions with aromatic residues in target proteins .

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-17-7-5-13(6-8-17)18-12-25-19(23-18)14(10-21)11-22-16-4-2-3-15(20)9-16/h2-9,11-12,22H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBOMTMWRWTOMC-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related research findings.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of both nitrogen and sulfur in the thiazole ring contributes to their unique pharmacological properties. Research has shown that compounds containing thiazole moieties can inhibit various kinases involved in cancer progression, such as BRAF and EGFR .

The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases and induce apoptosis in cancer cells. Studies indicate that thiazole derivatives can suppress the activity of BRAF kinase, which is often mutated in melanoma and other cancers .

2.2 Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-715
A54920
WM266.410

These results suggest that this compound may be a potential candidate for further development as an anticancer agent.

3. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents .

4. Case Studies

Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their ability to inhibit BRAF kinase activity and induce apoptosis in melanoma cells. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced potency compared to their counterparts .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, supporting the potential use of thiazoles in treating infections .

5. Conclusion

The compound this compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanism of action involves the inhibition of key kinases associated with cancer progression and potential antimicrobial effects against various pathogens. Continued research into this compound and its derivatives could lead to novel therapeutic agents in oncology and infectious disease management.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings often exhibit notable anticancer properties. The presence of the methoxy group and the chlorophenyl substituent in (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile enhances its interaction with cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results demonstrated significant growth inhibition, with an IC50 value indicating potent activity, particularly against MCF-7 cells, which suggests a promising therapeutic potential for breast cancer treatment .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Thiazole derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in treating epilepsy.

Research Findings

In animal models, this compound exhibited significant anticonvulsant activity, demonstrating protection in various seizure models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant efficacy .

Quorum Sensing Inhibition

Recent studies have explored the role of thiazole-based compounds in inhibiting quorum sensing (QS) pathways in bacteria. This is particularly relevant for combating antibiotic resistance by disrupting bacterial communication.

Application in Bacterial Infections

The compound has shown promise as a QS inhibitor targeting specific bacterial systems. In vitro studies demonstrated that it could effectively reduce biofilm formation and virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa, indicating its potential as an adjunct therapy in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

Key Insights

  • Chlorophenyl Substituent : Enhances lipophilicity and biological activity.
  • Methoxy Group : Contributes to increased solubility and bioavailability.
  • Thiazole Moiety : Essential for anticancer and anticonvulsant activities due to its ability to interact with multiple biological targets .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInduces apoptosis, inhibits cell proliferationSignificant growth inhibition in MCF-7 cells
AnticonvulsantModulates neurotransmitter systemsEffective in various seizure models
Quorum Sensing InhibitionDisrupts bacterial communicationReduces biofilm formation in Pseudomonas aeruginosa

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Key Features
Target Compound: (Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile R1 = 4-methoxyphenyl, R2 = 3-chlorophenyl ~395.88* Not reported Thiazole core; Z-configuration; amino linkage
(Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2j) R1 = 4-methoxyphenyl, R2 = CF3O-phenyl 349.28 68–70 Trifluoromethoxy group enhances lipophilicity; simpler acrylonitrile backbone
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile R1 = 4-nitrophenyl, R2 = 3-Cl-2-Me-phenyl 396.85 Not reported Nitro group increases electron-withdrawing effects; methyl substitution
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f) Urea linker; piperazine moiety 428.20 Not reported Urea backbone; piperazine enhances solubility and hydrogen bonding

*Calculated based on molecular formula C19H15ClN4OS.

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the nitro group in , which is strongly electron-withdrawing. This difference may alter binding modes in enzymatic pockets, as seen in nitro-substituted analogs exhibiting higher dipole moments and altered charge distribution .

Amino vs. Urea Linkages: Urea derivatives like 9f exhibit hydrogen-bonding capabilities via the urea carbonyl, which may enhance target affinity but reduce metabolic stability compared to the target’s aniline-linked acrylonitrile.

Thiazole Core Modifications :

  • Piperazine-substituted thiazoles (e.g., 9f ) demonstrate improved solubility due to the basic nitrogen, whereas the target compound’s unmodified thiazole may prioritize planar stacking interactions.

Computational Predictions

Molecular docking (AutoDock Vina ) and electron density analysis (Multiwfn ) could predict the target’s binding modes. For example:

  • The 3-chlorophenyl group may occupy hydrophobic pockets in kinase targets.
  • The methoxy group’s electron density distribution (via Multiwfn) might correlate with electrostatic complementarity to polar residues.

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